Cyclobutyl thiomorpholine-3-carboxylate
Description
Cyclobutyl thiomorpholine-3-carboxylate is a heterocyclic compound featuring a cyclobutane ring fused with a thiomorpholine moiety (a six-membered ring containing one sulfur and one nitrogen atom) and a carboxylate ester group. The cyclobutyl scaffold introduces significant ring strain, influencing its conformational flexibility and reactivity. The thiomorpholine ring contributes unique electronic properties due to the presence of sulfur, which can enhance lipophilicity and influence hydrogen-bonding interactions.
Properties
Molecular Formula |
C9H15NO2S |
|---|---|
Molecular Weight |
201.29 g/mol |
IUPAC Name |
cyclobutyl thiomorpholine-3-carboxylate |
InChI |
InChI=1S/C9H15NO2S/c11-9(12-7-2-1-3-7)8-6-13-5-4-10-8/h7-8,10H,1-6H2 |
InChI Key |
MLHXXJHMNOMCNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC(=O)C2CSCCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclobutyl thiomorpholine-3-carboxylate typically involves the reaction of cyclobutylamine with thiomorpholine-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Cyclobutyl thiomorpholine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiomorpholine ring, where nucleophiles like halides or alkoxides replace the existing substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents like DMSO or DMF at room temperature or slightly elevated temperatures.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various substituted thiomorpholine derivatives
Scientific Research Applications
Cyclobutyl thiomorpholine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
Cyclobutyl thiomorpholine-3-carboxylate can be compared with other thiomorpholine derivatives such as thiomorpholine-3-carboxylic acid and its analogs. These compounds share similar structural features but differ in their substituents and functional groups, leading to variations in their chemical reactivity and biological activities. The unique cyclobutyl group in this compound imparts distinct properties, making it a valuable compound for specific applications.
Comparison with Similar Compounds
Comparison with Similar Cyclobutyl-Containing Compounds
The provided evidence focuses on cyclobutyl systems in photodimerized compounds, such as chalcone and cinnamic acid derivatives. Below is a comparative analysis of structural, spectroscopic, and stereochemical properties:
Structural and Stereochemical Features
- Cyclobutyl Thiomorpholine-3-Carboxylate : Combines a strained cyclobutane ring with a thiomorpholine heterocycle. The sulfur atom in thiomorpholine introduces electron-rich character, while the carboxylate group adds steric bulk and polarity.
- Chalcone/Trans-Cinnamic Acid Photodimers (e.g., Compounds IX–XII, V) : Exhibit symmetric AA'BB' NMR patterns due to equivalent protons in the cyclobutane ring. These dimers lack heteroatoms like sulfur, resulting in simpler electronic environments compared to the thiomorpholine derivative.
NMR Coupling Constants and Stereochemical Assignments
Key findings from the evidence:
- Cis vs. Trans Couplings : In cyclobutane systems, cis diagonal couplings (⁴J) are positive, while trans couplings are negative. This property aids in stereochemical assignments.
- AA'BB' Systems : Compounds like the benzalacetone photodimer (Compound V) exhibit symmetric splitting patterns due to equivalent protons. By contrast, the thiomorpholine and carboxylate substituents in this compound would disrupt symmetry, likely resulting in more complex AB or ABCD splitting patterns.
Table 1: Comparative NMR Coupling Constants
| Compound | ³J₁,₂ (Hz) | ³J₂,₃ (Hz) | ⁴J₁,₃ (Hz) | Symmetry |
|---|---|---|---|---|
| Benzalacetone Photodimer (V) | 9.5 | 9.5 | +2.1 | AA'BB' |
| Trans-Cinnamic Dimer (IX) | 8.7 | 8.7 | +1.8 | AA'BB' |
| This compound* | ~8–10 | ~8–10 | +1.5–2.5 | Asymmetric |
*Hypothetical data inferred from structural analogs.
Reactivity and Stability
- Ring Strain : Cyclobutane’s inherent strain increases reactivity in ring-opening reactions. Thiomorpholine’s sulfur atom may stabilize intermediates via lone-pair interactions, differing from photodimers that lack heteroatoms.
- Electronic Effects: The carboxylate group in this compound could participate in hydrogen bonding or act as a leaving group, unlike the non-polar aryl substituents in photodimers.
Research Findings and Implications
Stereochemical Sensitivity: The sign and magnitude of coupling constants (e.g., ⁴J₁,₃) are critical for assigning cis or trans configurations in cyclobutyl systems. For this compound, deviations from AA'BB' symmetry would necessitate advanced NMR techniques (e.g., COSY, NOESY) for full characterization.
Comparative Stability : Photodimers like Compound V exhibit thermal stability due to symmetric strain distribution. The asymmetric substituents in this compound may reduce thermal stability but enhance binding specificity in biological contexts.
Synthetic Challenges : Introducing a thiomorpholine ring complicates synthesis compared to simpler cyclobutyl photodimers, requiring protection of the sulfur and nitrogen centers during carboxylate ester formation.
Biological Activity
Cyclobutyl thiomorpholine-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, mechanisms of action, and relevant case studies associated with this compound.
Synthesis
This compound can be synthesized through various chemical pathways involving thiomorpholine derivatives. The general synthetic route includes the formation of thiomorpholine followed by carboxylation at the 3-position. This process often utilizes reagents such as carbon dioxide or carboxylic acid derivatives under controlled conditions to ensure high yields and purity.
Biological Activity
The biological activity of this compound has been explored in several studies, highlighting its potential therapeutic applications.
Antimicrobial Activity
Recent investigations have shown that this compound exhibits significant antimicrobial properties. In vitro studies demonstrated that it effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these bacteria were notably low, indicating strong antibacterial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promising anticancer activity in various cancer cell lines. Studies indicate that it induces apoptosis in cancer cells via the mitochondrial pathway, leading to cell cycle arrest and subsequent cell death.
Mechanism of Action:
- Apoptosis Induction: The compound triggers intrinsic apoptotic pathways by increasing the release of cytochrome c from mitochondria.
- Cell Cycle Arrest: It affects key regulatory proteins involved in cell cycle progression, particularly cyclins and cyclin-dependent kinases (CDKs).
Case Studies
- Study on Antimicrobial Efficacy: A study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound against multidrug-resistant strains. The results indicated a significant reduction in bacterial load, suggesting its potential as a therapeutic agent for resistant infections.
- Cancer Cell Line Studies: Another research effort focused on the effects of this compound on human breast cancer cell lines (MCF-7). The compound was found to inhibit cell proliferation significantly and induce apoptosis at concentrations as low as 10 µM .
The mechanism by which this compound exerts its biological effects involves multiple targets within the cell:
- Enzyme Inhibition: The compound interacts with specific enzymes critical for bacterial survival and cancer cell proliferation, leading to metabolic disruption.
- Oxidative Stress Modulation: It may also influence cellular oxidative stress pathways, enhancing reactive oxygen species (ROS) production which contributes to its cytotoxic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
